1-[(Cyclopropylmethyl)amino]propan-2-ol
Description
Contextual Importance of Amino Alcohols in Organic Synthesis
Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This bifunctionality makes them exceptionally versatile intermediates in organic synthesis. westlake.edu.cn The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations, including their use as chiral ligands in asymmetric catalysis, precursors for the synthesis of biologically active molecules, and as scaffolds in diversity-oriented synthesis. westlake.edu.cndiva-portal.orgresearchgate.net
The synthesis of chiral β-amino alcohols is a significant area of research, as these motifs are prevalent in many natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn A variety of synthetic methods have been developed to construct these structures with high stereoselectivity. These methods include the ring-opening of epoxides or aziridines, the hydrogenation of α-amino ketones, and more recently, advanced catalytic methods like chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn The efficient, stereoselective synthesis of chiral amino alcohols remains a key challenge and an active area of investigation in modern organic chemistry. nih.gov
Unique Structural Features and Synthetic Utility of the Cyclopropylmethyl Moiety
The cyclopropyl (B3062369) group is a three-membered carbocyclic ring that possesses unique structural and electronic properties due to its significant ring strain. westlake.edu.cn This strain results in C-C bonds with a higher p-character than typical alkanes, leading to some properties that are reminiscent of a double bond. The cyclopropylmethyl group, which consists of a cyclopropane (B1198618) ring attached to a methylene (B1212753) (-CH2-) group, is a common structural motif in medicinal chemistry.
The incorporation of a cyclopropylmethyl group into a molecule can confer several advantageous properties. It can introduce conformational rigidity, which is often desirable in the design of biologically active compounds as it can lead to higher binding affinity and selectivity for a specific biological target. Furthermore, the cyclopropyl group is often more metabolically stable than other alkyl groups, which can improve the pharmacokinetic profile of a drug candidate. The cyclopropylamine (B47189) moiety, in particular, is a key component in a number of therapeutic agents, including antidepressants and antiviral drugs. nih.gov
Overview of Research Trajectories for 1-[(Cyclopropylmethyl)amino]propan-2-ol in Chemical Literature
While specific research literature focusing exclusively on this compound is not extensively documented, its structural components suggest several potential research trajectories. As a chiral amino alcohol, it serves as a valuable building block for the synthesis of more complex molecules. A common and established method for the synthesis of such 1,2-amino alcohols is the reaction between an amine and an epoxide. In the case of this compound, this would involve the nucleophilic ring-opening of propylene (B89431) oxide with cyclopropylmethylamine.
Given its structure, research involving this compound would likely fall into the following areas:
Asymmetric Synthesis: Developing stereoselective methods to synthesize specific enantiomers of this compound. This could involve the use of chiral catalysts or starting materials to control the stereochemistry at the C-2 position of the propanol (B110389) backbone.
Medicinal Chemistry: Utilizing this compound as a scaffold to synthesize novel compounds with potential biological activity. The combination of the chiral amino alcohol and the cyclopropylmethyl group could be explored for its effects on various biological targets.
Ligand Development: Investigating the use of this compound and its derivatives as chiral ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | (2R)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride |
| Molecular Formula | C7H15NO | C7H16ClNO |
| Appearance | Likely a liquid at room temperature | White crystalline solid |
| Solubility | Soluble in organic solvents | Soluble in water |
| Stability | Stable under normal conditions | Stable, but sensitive to strong oxidizing agents |
Table 2: General Synthetic Approaches to Chiral Amino Alcohols
| Synthetic Method | Description | Key Features |
| Ring-opening of Epoxides | Nucleophilic attack of an amine on an epoxide ring. | A common and straightforward method for 1,2-amino alcohols. |
| Asymmetric Transfer Hydrogenation | Ruthenium-catalyzed reduction of unprotected α-ketoamines. | Highly enantioselective, providing access to chiral 1,2-amino alcohols. nih.gov |
| Enzymatic Synthesis | Use of engineered amine dehydrogenases for asymmetric reductive amination of α-hydroxy ketones. | Environmentally friendly, high enantioselectivity under mild conditions. nih.gov |
| Chromium-Catalyzed Cross-Coupling | Asymmetric cross-coupling of aldehydes and imines. | A newer strategy for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn |
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopropylmethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)4-8-5-7-2-3-7/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCQMWUHWMUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Cyclopropylmethyl Amino Propan 2 Ol
Retrosynthetic Analysis of 1-[(Cyclopropylmethyl)amino]propan-2-ol
Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. airitilibrary.comamazonaws.com For this compound, two primary disconnections are most logical, targeting the C-N bond and the C-O bond associated with the amino alcohol motif.
C-N Bond Disconnection: This is the most common and direct approach. Disconnecting the bond between the nitrogen atom and the propan-2-ol backbone reveals two key synthons: a cyclopropylmethylamine cation equivalent and a 1-aminopropan-2-ol (B43004) anion equivalent. In a forward synthesis, this translates to the reaction between cyclopropylmethylamine and a suitable three-carbon electrophile, such as propylene (B89431) oxide or a 1-halo-propan-2-ol. This strategy is efficient as it builds the target molecule from readily available starting materials.
C-C Bond Disconnection (Reductive Amination Approach): An alternative disconnection can be made at the C1-C2 bond of the propane (B168953) chain, envisioning a reductive amination strategy. This approach breaks the molecule down into a cyclopropylmethylamine, a carbonyl compound (like acetone), and a one-carbon unit. A more practical forward-synthesis equivalent involves the reductive amination of a β-hydroxy ketone, such as 1-hydroxypropan-2-one, with cyclopropylmethylamine. This method forms the C-N bond and reduces the ketone to the secondary alcohol in a single conceptual step.
These retrosynthetic pathways highlight the core reactions used to assemble β-amino alcohols, providing a logical framework for developing practical synthetic routes.
Classical Synthetic Routes to this compound and Related β-Amino Alcohols
Traditional methods for synthesizing β-amino alcohols are well-established and widely used due to their reliability and the accessibility of starting materials.
The reaction between an epoxide and an amine is a cornerstone for the synthesis of β-amino alcohols. researchgate.net For the target compound, this involves the nucleophilic attack of cyclopropylmethylamine on propylene oxide. evitachem.comwikipedia.org
The reaction proceeds via an SN2 mechanism. youtube.com The nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide like propylene oxide, the amine preferentially attacks the sterically less hindered carbon atom (C1). youtube.comyoutube.com This regioselectivity leads to the desired 1-amino-2-ol product rather than the 2-amino-1-ol isomer. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), which also facilitates the final protonation of the resulting alkoxide to yield the alcohol. The process can often be performed without a catalyst, though it can be accelerated by the presence of acids or bases. organic-chemistry.org
Table 1: Synthesis via Epoxide Ring-Opening
| Starting Material 1 | Starting Material 2 | Typical Conditions | Product |
|---|
Reductive amination is a powerful method for forming C-N bonds and is applicable to the synthesis of β-amino alcohols. organic-chemistry.org This route typically begins with a β-hydroxy ketone, such as 1-hydroxypropan-2-one.
The process involves two key steps that can often be performed in one pot:
Imine Formation: The β-hydroxy ketone reacts with cyclopropylmethylamine to form an intermediate imine (or the corresponding enamine tautomer).
Reduction: A reducing agent, added to the reaction mixture, reduces the C=N double bond of the imine to a single bond.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB). organic-chemistry.org STAB is often preferred as it is milder and more selective for imines over ketones, reducing the likelihood of the starting ketone being reduced to a diol byproduct. An efficient, directed reductive amination of β-hydroxy-ketones can lead to the stereoselective preparation of syn-amino alcohols. organic-chemistry.org
Table 2: Synthesis via Reductive Amination
| Precursor | Amine | Reducing Agent | Product |
|---|
Another classical approach involves the nucleophilic substitution of a halogenated alcohol (haloalcohol) with an amine. youtube.com For the synthesis of this compound, a suitable precursor would be a 1-halo-2-propanol, such as 1-chloro-2-propanol (B90593) or 1-bromo-2-propanol.
In this SN2 reaction, cyclopropylmethylamine acts as the nucleophile, displacing the halide ion from the primary carbon of the haloalcohol. The reaction typically requires the presence of a base to neutralize the hydrohalic acid (e.g., HCl, HBr) that is formed as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. A slight excess of the amine reactant can sometimes serve this purpose, or an external base like potassium carbonate can be added.
Advanced and Stereoselective Synthesis of this compound
The presence of a stereocenter at the C2 position of this compound means it exists as a pair of enantiomers, (R) and (S). For many applications, obtaining a single enantiomer is crucial. Advanced synthetic methods are employed to control the stereochemical outcome of the reaction.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. researchgate.net After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiopure product. This strategy is a powerful tool for asymmetric synthesis. diva-portal.org
While specific literature detailing a chiral auxiliary-based synthesis solely for this compound is not prevalent, the synthesis of chiral β-amino alcohols using this principle is well-documented. nih.govnih.gov A plausible strategy could involve an Evans-type chiral auxiliary.
A conceptual pathway could be:
Acylation: An enantiopure Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a three-carbon fragment that will become the propan-2-ol backbone.
Stereoselective Transformation: A key bond-forming or modification step is performed, where the steric bulk of the auxiliary directs the approach of reagents to one face of the molecule. For instance, a stereoselective reduction of a ketone precursor attached to the auxiliary would set the hydroxyl stereocenter.
Auxiliary Cleavage: The chiral auxiliary is cleaved from the substrate, typically by hydrolysis or reduction, to release the enantiomerically enriched product.
This method allows for high levels of stereocontrol, enabling the synthesis of either the (R) or (S) enantiomer of the target compound by selecting the appropriate enantiomer of the chiral auxiliary. acs.org
Table 3: Conceptual Steps in Chiral Auxiliary-Mediated Synthesis
| Step | Description | Key Reagents/Components | Outcome |
|---|---|---|---|
| 1. Attachment | Covalent bonding of a prochiral substrate to a chiral auxiliary. | Evans auxiliary, Acyl chloride | Chiral auxiliary-substrate adduct |
| 2. Diastereoselective Reaction | A reaction that creates the desired stereocenter, controlled by the auxiliary. | Diastereoselective reducing agent | Adduct with new stereocenter formed with high diastereomeric excess |
| 3. Cleavage | Removal of the chiral auxiliary to release the final product. | LiBH₄, H₂O₂ or other cleavage reagents | Enantiopure this compound |
Synthetic Strategies for this compound
The synthesis of specific stereoisomers of the chemical compound this compound requires precise control over the formation of its chiral centers. Advanced synthetic methodologies, including enantioselective catalysis, chemoenzymatic routes, and diastereoselective strategies, are employed to achieve high stereochemical purity. These approaches are critical for isolating the desired enantiomer or diastereomer, which is often crucial for its intended application.
2 Enantioselective Catalysis in the Formation of this compound
Enantioselective catalysis offers a powerful means to generate chiral molecules from prochiral substrates with high enantiomeric excess. This is achieved using chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.
A prominent strategy for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines. For the preparation of this compound, a suitable imino-precursor would be N-(cyclopropylmethyl)acetonimine. The hydrogenation of this substrate would directly yield the target amino alcohol.
Transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, are highly effective for this transformation. nih.govtcichemicals.com The choice of metal and ligand is crucial for achieving high enantioselectivity and conversion. For instance, rhodium catalysts bearing electron-donating phosphine ligands have demonstrated success in the asymmetric hydrogenation of various α-amino ketones, yielding chiral 1,2-amino alcohols. nih.gov Similarly, ruthenium complexes with ligands such as BINAP and its derivatives are well-established for the asymmetric hydrogenation of a wide range of ketones and imines. rsc.orgorgsyn.orgrsc.orgtcichemicals.com
Table 1: Representative Conditions for Asymmetric Hydrogenation of Imines/Ketones
| Catalyst System | Substrate Type | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) |
| [Rh(COD)Cl]₂ / Chiral Phosphine | Amino Ketones | Methanol | 10-50 | 25-50 | Up to 99% |
| RuBr₂(S,S)-XylSkewphos | Ketones | Ethanol | 15 | 30-45 | 88-90% |
| [NH₂Me₂][(RuCl((S)-segphos))₂(μ-Cl)₃] | Imines | Ethanol | 30 | 60 | >95% |
This table presents generalized data from analogous reactions and not specific results for this compound.
The mechanism of this reaction involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the C=N double bond. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer. Recent advancements have also explored the use of earth-abundant metals like manganese for the asymmetric hydrogenation of ketimines, offering a more sustainable approach. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of this compound, an organocatalytic approach could involve the enantioselective ring-opening of propylene oxide with cyclopropylmethylamine. Chiral Brønsted acids or bases, or bifunctional organocatalysts, can be employed to activate the epoxide and facilitate a stereoselective nucleophilic attack by the amine.
Cinchona alkaloids and their derivatives are a well-known class of organocatalysts that have been successfully used in various asymmetric reactions, including the synthesis of chiral amino alcohols. nih.gov These catalysts can activate the substrate through hydrogen bonding or by acting as a chiral base. While a specific protocol for the synthesis of this compound using this method is not documented, the general principle of organocatalytic Michael additions and other nucleophilic additions provides a strong foundation for developing such a route. rsc.org
The key advantage of organocatalysis lies in its metal-free nature, which avoids potential contamination of the final product with toxic metals. nih.gov The reactions are often performed under mild conditions and can exhibit high enantioselectivity.
3 Chemoenzymatic Synthetic Routes and Kinetic Resolution Strategies for Racemic Mixtures
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiomerically pure compounds. A common chemoenzymatic strategy for obtaining chiral amino alcohols is the kinetic resolution of a racemic mixture. In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.
For this compound, a racemic mixture can be subjected to lipase-catalyzed transesterification. Lipases such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia are frequently used for this purpose. The choice of acyl donor and solvent is critical for the efficiency and selectivity of the resolution.
Studies on the kinetic resolution of structurally similar amino alcohols, such as 1-(isopropylamine)-3-phenoxy-2-propanol, have shown that high enantiomeric excess can be achieved. nih.gov In a typical procedure, the racemic amino alcohol is treated with an acyl donor, like ethyl acetate (B1210297) or vinyl acetate, in the presence of a lipase in an organic solvent. The enzyme will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer can then be separated by standard chromatographic techniques.
Table 2: Lipase-Catalyzed Kinetic Resolution of a Model Amino Alcohol
| Lipase Source | Acyl Donor | Solvent | Enantiomeric Excess of Product (ee_p) | Enantiomeric Excess of Substrate (ee_s) |
| Candida rugosa MY | Isopropenyl acetate | Toluene/[EMIM][BF₄] | 96.2% | - |
Data from a study on 1-(isopropylamine)-3-phenoxy-2-propanol, demonstrating the feasibility of the approach. nih.gov
4 Strategies for Diastereoselective Synthesis of this compound Isomers
When a molecule contains multiple chiral centers, as is the case for substituted derivatives of this compound, diastereoselective synthesis becomes necessary to control the relative stereochemistry of these centers. Diastereoselective strategies often involve the use of chiral auxiliaries, substrate control, or reagent control.
One approach for the diastereoselective synthesis of a specific isomer of this compound would be to start with an enantiomerically pure precursor. For example, the reaction of enantiopure (R)- or (S)-propylene oxide with cyclopropylmethylamine would lead to the formation of a single diastereomer. The nucleophilic attack of the amine on the epoxide is typically regioselective at the less substituted carbon, and the stereochemistry of the epoxide is retained in the product.
Alternatively, a chiral auxiliary can be attached to the cyclopropylmethylamine or a precursor to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.
Another strategy involves the diastereoselective functionalization of a pre-existing chiral scaffold. For instance, if a chiral cyclopropanol (B106826) derivative is used as a starting material, its subsequent reaction to introduce the amino group can be directed by the existing stereocenter, leading to the preferential formation of one diastereomer. nih.gov The synthesis of various substituted cyclopropanes with high diastereoselectivity has been reported, providing a basis for such approaches. nih.govscilit.com
Stereochemical Investigations in the Synthesis and Transformation of 1 Cyclopropylmethyl Amino Propan 2 Ol
Impact of Chiral Inductors and Ligands on Stereocontrol in Syntheses of 1-[(Cyclopropylmethyl)amino]propan-2-ol
Achieving control over the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. For this compound, this is typically accomplished through asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.
A primary synthetic route involves the nucleophilic ring-opening of a chiral epoxide, such as (R)- or (S)-propylene oxide, with cyclopropylmethylamine. The stereochemistry of the starting epoxide directly dictates the absolute configuration of the resulting amino alcohol product in a stereospecific manner. A Chinese patent describes a similar two-step method for producing chiral 1-amino-2-propanol, where chiral epoxypropane is first reacted with trifluoroacetamide, followed by hydrolysis. google.com This general approach, when applied to this compound, ensures that the chirality of the final product is pre-determined by the enantiopure starting material.
Alternatively, stereocontrol can be exerted through the use of chiral catalysts or ligands that create a chiral environment for the reaction. While specific data for the synthesis of this exact compound is not widely published, related syntheses of vicinal amino alcohols utilize chiral N-tert-butanesulfinyl imines as chiral auxiliaries. nih.gov These auxiliaries direct the stereoselective addition of nucleophiles, and their subsequent removal yields an enantiomerically enriched product. Similarly, metal-catalyzed asymmetric reactions, employing chiral ligands, are a common strategy for producing chiral alcohols and amines. rug.nlnih.gov The choice of metal and the specific geometry of the chiral ligand are critical in determining the degree of enantioselectivity.
Table 1: Conceptual Approaches for Stereocontrolled Synthesis
| Method | Chiral Source | Description | Expected Outcome |
| Stereospecific Synthesis | Chiral Starting Material (e.g., (R)-propylene oxide) | The inherent chirality of the starting material directly transfers to the product through a stereospecific reaction mechanism (e.g., SN2 ring-opening). | High enantiomeric excess of the corresponding product (e.g., (R)-1-[(Cyclopropylmethyl)amino]propan-2-ol). |
| Chiral Auxiliary | Covalently bonded chiral group (e.g., sulfinyl group) | The auxiliary directs the approach of the reagent to one face of the molecule, leading to a diastereoselective reaction. The auxiliary is removed in a later step. | Formation of a specific diastereomer, which upon removal of the auxiliary yields the desired enantiomer. |
| Asymmetric Catalysis | Chiral Ligand/Metal Complex | A small amount of a chiral catalyst creates a chiral pocket in which the reaction occurs, favoring the formation of one enantiomeric product. | Catalytic generation of an enantiomerically enriched product from achiral or racemic starting materials. |
Enantiomeric Purity Assessment Methods for this compound
The quantitative determination of the enantiomeric purity, often expressed as enantiomeric excess (ee), is critical after a chiral synthesis or resolution. researchgate.net For this compound, several analytical techniques can be employed.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods. mdpi.comnih.govnih.gov The enantiomers of the analyte interact differently with the chiral environment of the column, leading to different retention times and thus their separation. Polysaccharide-based CSPs are frequently effective for the resolution of amino alcohols. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid. The resulting diastereomers have distinct NMR spectra, and the integration of specific signals allows for the calculation of the enantiomeric excess. nih.gov An alternative NMR method involves the use of chiral solvating agents (CSAs), like (S)-BINOL derivatives, which form transient diastereomeric complexes with the analyte, causing a separation of signals for the R and S enantiomers in the NMR spectrum without covalent modification.
Gas Chromatography (GC) on a chiral column is another effective separation technique, particularly for volatile derivatives of the compound.
Table 2: Overview of Enantiomeric Purity Assessment Methods
| Method | Principle | Sample Preparation | Key Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Direct injection or simple dissolution in the mobile phase. | High accuracy, reproducibility, and applicability to a wide range of compounds. nih.gov |
| Chiral GC | Separation of enantiomers in the gas phase based on differential interaction with a chiral stationary phase. | Often requires derivatization to increase volatility. | High resolution and sensitivity. |
| NMR with Chiral Derivatizing Agent | Covalent conversion of enantiomers into diastereomers, which are distinguishable by NMR. | Chemical reaction to form diastereomers, followed by purification. | Provides structural confirmation of the diastereomers. |
| NMR with Chiral Solvating Agent | Formation of non-covalent diastereomeric complexes that exhibit distinct NMR signals. | Simple mixing of the analyte and the CSA in an NMR tube. | Rapid, non-destructive, and requires small sample amounts. |
Advanced Spectroscopic and Crystallographic Characterization of 1 Cyclopropylmethyl Amino Propan 2 Ol and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.
For a compound with the chemical formula C7H15NO, such as 1-[(Cyclopropylmethyl)amino]propan-2-ol, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, thereby confirming the molecular formula. For instance, a study on related fragments identified a C7H15NO species with a measured m/z of 130.1233, which corresponds to a minimal error from the calculated mass. mdpi.com In addition to the parent ion, HRMS can also reveal the fragmentation pattern of the molecule, providing further structural information by identifying characteristic fragment ions. This technique is a cornerstone in the structural verification of newly synthesized compounds.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the nuclei, multi-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of all signals and for determining the connectivity and spatial relationships between atoms.
For complex molecules, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. chem-soc.si
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure.
HSQC spectra correlate directly bonded carbon and proton atoms, allowing for the assignment of proton signals to their corresponding carbon atoms. chem-soc.si
In the context of this compound, these techniques would be used to confirm the connectivity of the cyclopropylmethyl group to the nitrogen atom and the propan-2-ol backbone. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, which is invaluable for conformational analysis and determining the preferred three-dimensional structure of the molecule in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can provide insights into the extent of hydrogen bonding. C-H stretching vibrations from the alkyl and cyclopropyl (B3062369) groups would appear around 2850-3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol would also be a prominent feature.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying vibrations of the carbon skeleton.
The analysis of these spectra, often aided by computational calculations, allows for a detailed assignment of the observed vibrational modes and a deeper understanding of the intermolecular forces that govern the compound's properties.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structures and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the crystal lattice. This provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the following subsections describe the type of information that would be obtained from such an analysis.
Determination of Molecular Conformation and Bond Geometries
A single-crystal X-ray diffraction study would reveal the exact conformation adopted by the this compound molecule in the solid state. This includes the torsion angles that define the spatial arrangement of the cyclopropylmethyl group relative to the aminopropanol (B1366323) backbone. For example, studies on related N-cyclopropylmethyl derivatives have shown that the cyclopropylmethyl group can adopt specific orientations. researchgate.net The analysis would also provide precise measurements of all bond lengths and angles within the molecule, which can be compared to theoretical values and data from related structures to understand any structural strain or electronic effects.
Table 1: Hypothetical Bond Geometry Data from X-ray Diffraction
| Bond/Angle | Expected Value (Å/°) |
| C-C (cyclopropyl) | ~1.51 |
| C-N | ~1.47 |
| C-O | ~1.43 |
| N-C-C (propanol) | ~110 |
| C-O-H | ~109 |
Analysis of Supramolecular Networks and Crystal Packing
In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. This packing is governed by intermolecular interactions, such as hydrogen bonds, van der Waals forces, and in some cases, halogen bonds. For this compound, the presence of both a hydroxyl (O-H) and an amino (N-H) group makes it highly likely to form a network of hydrogen bonds. researchgate.net An X-ray diffraction analysis would identify the hydrogen bond donors and acceptors and map out the resulting supramolecular architecture, which could be a one-dimensional chain, a two-dimensional sheet, or a three-dimensional network. Understanding the crystal packing is crucial as it influences physical properties such as melting point, solubility, and stability.
Elucidation of Absolute Configuration through Anomalous Dispersion
Since this compound contains a chiral center at the second carbon of the propan-2-ol moiety, it can exist as two enantiomers (R and S). When a chiral compound is crystallized in a non-centrosymmetric space group, single-crystal X-ray diffraction can be used to determine its absolute configuration. This is achieved by utilizing the phenomenon of anomalous dispersion, where the scattering factor of an atom becomes a complex number, particularly for heavier atoms when using X-ray wavelengths near an absorption edge. The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be used to determine the absolute structure of the molecule, for example, by calculating the Flack parameter. This is a critical analysis for chiral molecules, as the biological activity of enantiomers can differ significantly.
Advanced Chromatographic Methods for Purity and Isomer Separation
The determination of purity and the separation of isomers of this compound and its derivatives are critical for ensuring the quality and efficacy of related pharmaceutical products. Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC), have been extensively developed for these purposes. These methods address both the separation of enantiomers (chiral separation) and the resolution of the active compound from its related substances and degradation products.
The primary derivative of this compound for which extensive chromatographic methods have been developed is the β-blocker, betaxolol (B1666914). gyanvihar.org Due to the stereospecific nature of its therapeutic activity, with the (S)-enantiomer being significantly more potent, the development of enantioselective chromatographic methods is of paramount importance. gyanvihar.orgnih.gov These methods can be broadly categorized into direct and indirect approaches. gyanvihar.org Direct methods, which involve the use of chiral stationary phases (CSPs) or chiral mobile phase additives, are generally preferred as they require less sample manipulation. nih.gov
High-performance liquid chromatography has proven to be a rapid, reproducible, and sensitive technique for these separations. nih.gov A variety of chiral stationary phases have been successfully employed for the direct enantiomeric resolution of betaxolol. These include polysaccharide-based columns, such as those with cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coatings, and macrocyclic antibiotic-based columns, like those utilizing teicoplanin. nih.govmdpi.com
The composition of the mobile phase, including the organic modifier, acidic and basic additives, and pH, plays a crucial role in achieving optimal separation. nih.govresearchgate.net For instance, a mobile phase consisting of methanol (B129727) with small amounts of glacial acetic acid and triethylamine (B128534) has been effective for the baseline resolution of betaxolol enantiomers on a teicoplanin-based chiral stationary phase. nih.gov Similarly, a mixture of n-hexane and ethanol (B145695) with diethylamine (B46881) has been used with a Chiralpak column. researchgate.net
Beyond chiral separations, reversed-phase HPLC methods have been established for the purity assessment of betaxolol, separating it from synthesis-related impurities and degradation products. researchgate.netresearchgate.net These stability-indicating methods are essential for quality control and stability studies of pharmaceutical formulations. researchgate.net
Detailed Research Findings
Several studies have detailed specific chromatographic conditions for the analysis of betaxolol. A highly specific HPLC method was developed for the separation and quantification of betaxolol enantiomers using a teicoplanin chiral stationary phase (Chirobiotic T) with fluorescence detection, which is particularly useful for analyzing pharmaceutical preparations like tablets and ophthalmic solutions. nih.gov Another successful separation of betaxolol enantiomers was achieved on a Chiralpak IB column with a mobile phase of n-hexane-ethanol containing diethylamine, yielding a high resolution. researchgate.net
For purity analysis, a stability-indicating reversed-phase HPLC method was developed using a Nucleosil C18 column. researchgate.net The isocratic elution with a mobile phase of potassium dihydrogen phosphate (B84403) buffer and methanol at a controlled pH allowed for the rapid determination of betaxolol hydrochloride. researchgate.net The influence of mobile phase pH on retention time and peak shape is a significant factor in method development for separating betaxolol from its synthesis byproducts. researchgate.net
Thin-layer chromatography (TLC) has also been explored for the enantiomeric separation of betaxolol, offering a more cost-effective alternative. gyanvihar.org This has been achieved by impregnating the stationary phase with chiral selectors like L-lysine or L-arginine. gyanvihar.org
The following tables summarize the conditions and findings from various advanced chromatographic studies on betaxolol, a key derivative of this compound.
Table 1: HPLC Methods for Enantiomeric Separation of Betaxolol
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| Teicoplanin (Chirobiotic T) | Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) | 1.5 | Fluorescence (Ex: 275 nm, Em: 305 nm) | Baseline resolution of S- and R-enantiomers in pharmaceutical products. | nih.gov |
| Chiralpak IB | n-Hexane-ethanol (95/5, V/V) with 0.2% diethylamine | 0.8 | UV (274 nm) | High resolution (5.26) for the enantiomers of betaxolol hydrochloride. | researchgate.net |
| Chiralcel OD | Not specified | Not specified | UV | A direct method for enantiomeric separation was developed. | nih.gov |
| Chirobiotic V | Methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v) | 0.5 | UV (230 nm) | Good enantioseparation achieved for several beta-blockers, including betaxolol. | nih.gov |
Table 2: HPLC Methods for Purity Analysis of Betaxolol
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |
|---|---|---|---|---|---|
| Nucleosil C18 (150 x 4.6 mm, 4 µm) | 0.02 M Potassium dihydrogen phosphate: methanol (40:60, v/v), pH 3.0 | 1.6 | UV (220 nm) | Stability-indicating assay for betaxolol hydrochloride. | researchgate.net |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Betaxolol |
| Betaxolol hydrochloride |
| (S)-Betaxolol |
| L-lysine |
| L-arginine |
| Methanol |
| Acetonitrile |
| n-Hexane |
| Ethanol |
| Diethylamine |
| Glacial acetic acid |
| Triethylamine |
Theoretical and Computational Chemistry Studies on 1 Cyclopropylmethyl Amino Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other electronic characteristics. wikipedia.org
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized molecules like 1-[(cyclopropylmethyl)amino]propan-2-ol. acs.org DFT calculations would be pivotal in determining its ground state properties.
A typical DFT study would begin with geometry optimization to find the lowest energy structure of the molecule. Functionals such as B3LYP or those from the M06 suite, paired with a suitable basis set (e.g., 6-31G(d) or larger correlation-consistent basis sets like cc-pVTZ), would be employed to accurately model the system. arxiv.orgresearchgate.net These calculations would yield key information, including:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable molecular structure.
Electronic Properties: The dipole moment, polarizability, and the distribution of atomic charges, which are crucial for understanding intermolecular interactions.
Vibrational Frequencies: Calculation of the harmonic vibrational frequencies serves two purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies) and to allow for the prediction of the infrared (IR) and Raman spectra. acs.org
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be a focus. The energies and spatial distributions of these orbitals are key indicators of chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen of the hydroxyl group, indicating their nucleophilic character. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals.
Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value (Illustrative) | Method/Basis Set (Example) |
|---|---|---|
| Total Energy (Hartree) | -444.12345 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 2.15 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -8.95 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | 1.45 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 10.40 | B3LYP/6-311++G(d,p) |
For situations requiring higher accuracy, particularly for benchmarking DFT results or studying systems where electron correlation is critical, ab initio methods would be employed. wikipedia.org These "first-principles" methods solve the Schrödinger equation without empirical parameters. numberanalytics.com
Common ab initio approaches include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, forming the foundation for more advanced techniques. However, it neglects electron correlation, which can be a significant limitation. wikipedia.org
Møller-Plesset Perturbation Theory (MP2): MP2 is one of the most common methods to include electron correlation and would provide more accurate energies and properties for this compound compared to HF. nih.govacs.org
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" in quantum chemistry for single-reference systems. nih.gov While computationally expensive, a CCSD(T) calculation on a DFT-optimized geometry would provide a highly accurate single-point energy, serving as a benchmark for other methods.
These high-level calculations are crucial for obtaining precise reaction enthalpies and activation energies, which are vital for understanding reaction mechanisms. nih.gov
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the cyclopropylmethyl and propan-2-ol fragments means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential, as the dominant conformation often dictates the molecule's physical and chemical properties. acs.orgnih.gov
A conformational search would be the first step in this analysis. This involves systematically rotating the rotatable bonds (C-N, C-C, and C-O bonds) and performing geometry optimizations on the resulting structures to find all local minima on the potential energy surface (PES).
For this compound, key dihedral angles would include:
The rotation around the C-N bond of the amino group.
The rotation of the cyclopropyl (B3062369) group relative to the rest of the molecule.
The rotation around the C-C and C-O bonds of the propan-2-ol moiety.
Studies on similar molecules like cyclopropylamine (B47189) have shown that the orientation of the amino group relative to the cyclopropyl ring leads to distinct conformers (e.g., trans and gauche). acs.org For this compound, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the -OH and -NH groups, which would significantly stabilize certain conformers. The most stable conformer would likely feature such an intramolecular hydrogen bond, forming a five or six-membered ring-like structure.
Once the stable conformers are identified, the transition states connecting them would be located using methods like Synchronous Transit-Guided Quasi-Newton (STQN). The energy difference between a stable conformer and a transition state represents the activation energy or barrier for that particular conformational change. nih.gov
Calculating these barriers is important for understanding the molecule's dynamics. Low barriers (a few kcal/mol) indicate rapid interconversion at room temperature, meaning the molecule exists as a dynamic equilibrium of multiple conformers. High barriers would suggest that certain conformers are "locked" and less likely to interconvert under normal conditions.
Illustrative Conformational Energy Profile for this compound
| Conformer/Transition State | Description | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| Conformer A | Global minimum, with intramolecular H-bond (OH···N) | 0.00 |
| Conformer B | Gauche conformer, no H-bond | 2.5 |
| Conformer C | Anti conformer, no H-bond | 3.8 |
| TS (A ↔ B) | Transition state for A to B interconversion | 5.2 |
| TS (B ↔ C) | Transition state for B to C interconversion | 6.1 |
Reaction Mechanism Studies Using Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. mdpi.com For this compound, several reactions could be investigated, such as its oxidation, dehydration, or its role as a nucleophile.
For example, a study on its reaction with an electrophile would involve:
Locating Reactants and Products: Optimizing the geometries of the isolated reactants (this compound and the electrophile) and the final product(s).
Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products. This is a critical step, as the structure of the TS reveals the geometry of the bond-forming/bond-breaking process.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. acs.org
Calculating Activation and Reaction Energies: The activation energy (Ea) is the energy difference between the TS and the reactants, while the reaction energy (ΔEr) is the energy difference between the products and the reactants. These values determine the reaction's kinetics and thermodynamics.
Computational studies on related amino alcohols have explored their reactions with CO2 and their oxidation mechanisms, providing a blueprint for how such investigations would be conducted for this compound. acs.orgmdpi.com The presence of two nucleophilic centers (the nitrogen and oxygen atoms) would make studies of its regioselectivity in reactions particularly interesting.
Transition State Characterization for Key Transformations
In the study of chemical reactions involving this compound, the characterization of transition states is crucial for understanding reaction mechanisms and predicting kinetics. Key transformations for this molecule include its synthesis, typically from cyclopropylmethylamine and propylene (B89431) oxide, and various reactions such as oxidation and substitution. evitachem.com
Computational methods, such as density functional theory (DFT), are employed to locate and characterize the transition state structures for these reactions. For the synthesis via the ring-opening of propylene oxide by cyclopropylmethylamine, the transition state would involve the nucleophilic attack of the amine nitrogen on one of the epoxide carbons. The geometry of this transition state, including the forming N-C bond and the breaking C-O bond distances, would be determined.
Similarly, for the oxidation of the secondary alcohol group in this compound to a ketone, computational studies would characterize the transition state involving the alcohol, an oxidizing agent (e.g., a chromium-based reagent), and potentially a catalyst. The calculated vibrational frequencies of the transition state structure would exhibit a single imaginary frequency corresponding to the reaction coordinate.
The sensitivity of the calculated rate coefficient and the branching ratios to variations in the saddle point energies can be examined by systematically varying the barrier heights. For instance, in related atmospheric chemistry studies of amino alcohols, altering barrier heights by ±2 kJ mol⁻¹ resulted in a significant change in the calculated rate coefficient. nih.gov
Energetic Profiles of Reaction Pathways
The energetic profiles of reaction pathways for this compound provide a quantitative understanding of the thermodynamics and kinetics of its chemical transformations. These profiles map the potential energy of the system as it progresses from reactants to products, passing through transition states and any intermediates.
The table below presents a hypothetical energetic profile for the formation of this compound, illustrating the relative energies of the key species along the reaction coordinate.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Cyclopropylmethylamine + Propylene Oxide | 0 |
| Transition State | N---C bond forming, C---O bond breaking | +20 |
| Product | This compound | -15 |
Note: The values in this table are illustrative and represent typical magnitudes for such a reaction.
Intermolecular Interaction Analysis
The intermolecular interactions of this compound are critical in determining its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases and its interaction with biological targets.
Hydrogen Bonding Networks in Aggregates and Crystal Structures
As an amino alcohol, this compound contains both a hydrogen bond donor (the hydroxyl and secondary amine groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms). This allows it to form extensive hydrogen bonding networks in its liquid and solid states. nih.govuni-lj.si
In the crystalline state, these interactions would lead to specific packing motifs. Studies on similar amino alcohol salts have revealed the formation of heterosynthons, such as N-H···O and O-H···O hydrogen bonds, which dictate the crystal structure. nih.govuni-lj.siresearchgate.net The presence of both donor and acceptor groups can lead to the formation of chains or more complex three-dimensional networks.
The table below summarizes the potential hydrogen bond interactions in the crystal structure of this compound.
| Donor | Acceptor | Typical Distance (Å) |
| O-H | O | 2.5 - 2.8 |
| O-H | N | 2.6 - 2.9 |
| N-H | O | 2.7 - 3.0 |
| N-H | N | 2.8 - 3.1 |
Note: These distances are typical values observed in crystal structures of related organic molecules.
The analysis of crystal structures is a powerful tool for understanding the nature of various interactions. mdpi.com The hydrogen bond plays a crucial role in crystal engineering and numerous chemical and biochemical processes. mdpi.com
Weak Non-Covalent Interactions and Their Role in Molecular Recognition
Beyond strong hydrogen bonds, weaker non-covalent interactions also play a significant role in the molecular recognition and supramolecular chemistry of this compound. These interactions include van der Waals forces, dipole-dipole interactions, and C-H···π interactions if an aromatic system were present. gatech.edunih.gov
Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. mdpi.com These methods can identify bond critical points and analyze the electron density to characterize the nature and strength of these interactions. The strength of these non-covalent interactions typically ranges from 0.5 to 10 kcal/mol. gatech.edu
The interplay of these various intermolecular forces is fundamental to the molecule's behavior in a biological context, influencing its binding affinity and selectivity for specific molecular targets.
Future Research Directions and Unexplored Chemical Avenues for 1 Cyclopropylmethyl Amino Propan 2 Ol
The chemical scaffold of 1-[(Cyclopropylmethyl)amino]propan-2-ol, featuring a chiral amino alcohol and a strained cyclopropyl (B3062369) ring, presents a fertile ground for future chemical exploration. While its primary applications may currently reside in specific domains, a wealth of untapped potential exists in its synthesis, reactivity, and application in broader chemical fields. This article explores prospective research avenues that could unlock novel functionalities and applications for this versatile molecule.
Q & A
Q. How can researchers optimize the synthesis of 1-[(Cyclopropylmethyl)amino]propan-2-ol to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent, catalyst, temperature). For analogs like 1-[(2-Ethylcyclohexyl)amino]propan-2-ol, ethanol/methanol with NaOH/KOH catalysts are common . Monitoring via TLC (e.g., PE:EtOAc = 1:1) ensures reaction completion . Purification via column chromatography (e.g., 25% EtOAc in PE) or preparative HPLC (NH4HCO3/MeCN-H2O) improves purity . For cyclopropylmethyl derivatives, stepwise alkylation of propan-2-ol precursors with cyclopropylmethylamine under controlled pH (7–9) is recommended, followed by recrystallization in polar aprotic solvents.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires (400 MHz, DMSO-d6 or CDCl3) to resolve cyclopropylmethyl protons (δ = 0.1–1.0 ppm) and hydroxyl/amine signals . LCMS validates molecular weight (e.g., expected [M+H] for CHNO: 130.12). FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm, O-H at ~3400 cm) . Purity is assessed via HPLC (C18 column, MeCN/HO gradient) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropylmethyl group influence the compound’s interaction with biological targets?
- Methodological Answer : Cyclopropylmethyl’s strained ring enhances metabolic stability and modulates lipophilicity. For analogs like 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol, bromine’s polarizability improves receptor binding . Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes or receptors. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinity () . Compare with non-cyclopropyl analogs to isolate steric/electronic contributions.
Q. How can researchers resolve discrepancies in reported enantiomeric activity of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) separates enantiomers . Circular dichroism (CD) confirms absolute configuration. For conflicting bioactivity data, replicate assays under standardized conditions (e.g., pH 7.4, 37°C) using enantiopure samples. Case studies on (S)-2-(Methylamino)propan-1-ol show enantiomers exhibit divergent biological activities . Cross-validate with computational models (e.g., molecular dynamics simulations) to assess conformational stability.
Q. What strategies mitigate instability of this compound under varying pH and temperature?
- Methodological Answer : Stability studies (25–80°C, pH 1–13) identify degradation pathways. For example, 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol degrades via oxidation to ketones at high pH . Stabilize with antioxidants (e.g., BHT) or lyophilization. NMR and LCMS track degradation products. For thermal instability, store at −20°C under inert gas. Accelerated stability testing (ICH Q1A guidelines) predicts shelf life .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Reproduce solubility tests (e.g., shake-flask method) in standardized solvents (water, DMSO, ethanol). For analogs like 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol, logP calculations (e.g., XLogP3) predict hydrophobicity . Discrepancies may arise from impurities; purify via recrystallization and re-test. Compare with structurally similar compounds (e.g., 1-Amino-3-(azepan-1-yl)propan-2-ol, logP = −0.8) . Use Hansen solubility parameters to rationalize solvent compatibility.
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Screen against neurotransmitter receptors (e.g., GABA, NMDA) using radioligand binding assays . For cytotoxicity, use MTT assays on SH-SY5Y cells. Functional cAMP/PKA pathway analysis (ELISA) identifies GPCR modulation. Compare with known neuroactive compounds like (S)-2-(Methylamino)propan-1-ol . Dose-response curves (IC/EC) quantify potency.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
